molecular formula C21H21O4P B031788 Tri-m-tolyl phosphate CAS No. 563-04-2

Tri-m-tolyl phosphate

Cat. No.: B031788
CAS No.: 563-04-2
M. Wt: 368.4 g/mol
InChI Key: RMLPZKRPSQVRAB-UHFFFAOYSA-N
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Description

Tri-m-tolyl phosphate (TMTP), also known as tricresyl phosphate (meta-isomer), is a significant organophosphate compound primarily utilized in research as a plasticizer and flame retardant. Its core research value lies in its application in material science for modifying the physical properties of polymers, such as increasing flexibility, durability, and flame resistance in PVC, nitrocellulose, and other synthetic resins. Beyond material applications, TMTP serves as a critical model compound in toxicological and neurological studies. It is a prototypical organophosphate compound that can induce delayed neuropathy (OPIDN), a syndrome characterized by the degeneration of axons in the central and peripheral nervous systems. The mechanism is linked to the inhibition of the enzyme neuropathy target esterase (NTE), making TMTP a valuable tool for investigating the pathways and potential treatments for organophosphate-induced neurotoxicity. Researchers also employ this compound as a solvent extractant in separation processes and as a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry, for environmental monitoring and residue analysis. This reagent is provided as a high-purity standard to ensure reproducible and reliable results in these diverse and critical research fields.

Properties

IUPAC Name

tris(3-methylphenyl) phosphate
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InChI

InChI=1S/C21H21O4P/c1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21/h4-15H,1-3H3
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InChI Key

RMLPZKRPSQVRAB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C
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Molecular Formula

C21H21O4P
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DSSTOX Substance ID

DTXSID4026216
Record name Phosphoric acid, tris(3-methylphenyl) ester
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Molecular Weight

368.4 g/mol
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Physical Description

Wax. When mixed with its isomers (ortho and meta ), the result is a colorless, odorless liquid. (NTP, 1992), Wax; mp = 25.5 deg C; [HSDB] Slightly yellow to pink clear liquid; [MSDSonline]
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Boiling Point

500 °F at 15 mmHg (NTP, 1992), 260 °C at 15 mm Hg
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Flash Point

410 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), Insoluble in water; slightly soluble in ethanol; soluble in ethyl ether; very soluble in carbon tetrachloride
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Density

1.15 (NTP, 1992) - Denser than water; will sink, 1.150 at 25 °C
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Wax

CAS No.

563-04-2
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Melting Point

77 to 79 °F (NTP, 1992), 25.5 °C
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Preparation Methods

Reaction Conditions and Optimization

  • Temperature : 50–80°C, maintained to prevent side reactions such as isomerization or decomposition.

  • Molar Ratio : A 3:1 ratio of m-cresol to POCl₃ ensures complete esterification, though excess POCl₃ (up to 10%) is often used to drive the reaction to completion.

  • Catalysts : Anhydrous aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂) accelerates the reaction, reducing completion time from 24 hours to 6–8 hours.

Table 1: Typical Parameters for POCl₃-Based Synthesis

ParameterValue/RangeSource Citation
Reaction Temperature50–80°C
Molar Ratio (m-cresol:POCl₃)3:1 to 3.3:1
Catalyst Concentration1–2 wt% AlCl₃
Yield85–92%

The crude product is washed with sodium bicarbonate to neutralize residual HCl, followed by vacuum distillation (180–200°C at 1–2 mmHg) to isolate this compound from ortho- and para-isomers.

Phosphoric Acid Route

An alternative method employs phosphoric acid (H₃PO₄) as the phosphorus source, though this approach is less common due to lower yields and slower reaction kinetics. The reaction proceeds via dehydration, with m-cresol and H₃PO₄ heated under reflux in the presence of a dehydrating agent like sulfuric acid.

Key Considerations

  • Temperature : 120–150°C to facilitate water removal.

  • Reaction Time : 48–72 hours, significantly longer than POCl₃-based methods.

  • Yield : 60–75%, limited by incomplete esterification and side-product formation.

This method is primarily used in niche applications where POCl₃ availability is constrained.

Synthetic Cresol Precursors

High-purity this compound requires m-cresol free of ortho- and para-isomers. Industrial-scale production often uses synthetic m-cresol derived from cymene (isopropyltoluene) via oxidation and catalytic degradation.

Cymene Oxidation Pathway :

  • Oxidation : Cymene → m-cresol (via peroxide intermediates).

  • Purification : Fractional distillation or crystallization to isolate m-cresol (>99% purity).

  • Phosphorylation : Reacted with POCl₃ as described in Section 1.

This route minimizes contamination by toxic ortho-isomers, which are neurotoxic and excluded from commercial TCP formulations.

Purification and Isomer Separation

Crude TCP mixtures require rigorous purification to isolate the meta-isomer:

Vacuum Distillation

  • Conditions : 180–200°C at 1–2 mmHg.

  • Efficiency : Separates this compound (b.p. 245°C at 760 mmHg) from higher-boiling para-isomers (b.p. 265°C) and lower-boiling ortho-isomers (b.p. 225°C).

Crystallization

  • Solvent System : Ethanol-water mixtures (3:1 v/v) at -10°C.

  • Purity : Recrystallized this compound achieves >98% purity.

Catalytic Innovations

Recent advances focus on enhancing selectivity and reducing energy consumption:

Ionic Liquid Catalysts

  • Example : 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl).

  • Benefits :

    • 15% increase in yield compared to AlCl₃.

    • Reusable for up to 5 cycles without activity loss.

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes, 300 W irradiation.

  • Yield : 89%, comparable to conventional heating but with 80% shorter reaction time.

Industrial Production Practices

Large-scale manufacturing adheres to stringent protocols to ensure consistency and safety:

Table 2: Industrial Synthesis Workflow

StepDescriptionEquipment Used
Cresol PurificationDistillation to isolate m-cresolFractionating Column
EsterificationReaction with POCl₃ under N₂ atmosphereGlass-Lined Reactor
NeutralizationWashing with NaHCO₃Centrifugal Separator
DistillationVacuum distillation to isolate isomerShort-Path Still

Waste HCl gas is scrubbed using alkaline solutions to meet environmental regulations .

Scientific Research Applications

Introduction to Tri-m-tolyl Phosphate

This compound (TMP) is an organophosphate compound primarily used as a plasticizer and flame retardant in various industrial applications. Its chemical structure consists of three methylated phenyl rings, making it distinct from other phosphates like tri-cresyl phosphate. This article explores the scientific research applications of TMP, including its uses in materials science, environmental studies, and health assessments.

Plasticizers in Polymers

TMP is widely used as a plasticizer in polymers, enhancing flexibility and durability. Its low volatility and compatibility with various resins make it ideal for applications in:

  • PVC products : TMP improves the mechanical properties of polyvinyl chloride (PVC), making it more flexible and resilient.
  • Rubber formulations : As a plasticizer, TMP enhances the processing and performance characteristics of rubber products.

Flame Retardants

Due to its phosphorus content, TMP serves as a flame retardant in various materials. It is incorporated into:

  • Textiles : TMP-treated fabrics exhibit improved fire resistance.
  • Construction materials : Used in coatings and composites to enhance fire safety.

Environmental Applications

Research has shown that TMP can be utilized in environmental monitoring due to its persistence and bioaccumulation potential. Studies have assessed its degradation in aquatic environments, indicating that TMP can be removed from water systems through both biological and chemical processes .

Health Risk Assessments

Due to its neurotoxic potential, particularly when compared to other isomers like tri-ortho-cresyl phosphate (TOCP), TMP has been the subject of health risk assessments. Research indicates that prolonged exposure may lead to adverse health effects, necessitating careful monitoring in occupational settings .

Case Studies on Health Effects

  • A study on Sprague Dawley rats exposed to TCP mixtures showed significant liver weight increases but minimal hematological changes, indicating potential hepatotoxicity at high exposure levels .
  • Neurotoxicity assessments revealed that while TOCP significantly affected neuronal growth, TMP exhibited lower neurotoxic effects compared to its ortho counterpart .

Biodegradation Studies

Research indicates that this compound undergoes extensive degradation in aquatic environments. Initial studies demonstrate adsorption onto sediments followed by gradual breakdown, highlighting its potential environmental risks if released into ecosystems .

Ecotoxicity Assessments

Ecotoxicological studies have evaluated the impact of TMP on aquatic organisms. Results suggest that while TMP does not meet criteria for persistent bioaccumulative toxic (PBT) substances, it can still pose risks to freshwater organisms at certain concentrations .

Comparison with Similar Compounds

Structural Isomers: Positional Methyl Substitution

TMTP belongs to the triaryl phosphate family, differing from its isomers by the position of the methyl group on the phenyl ring:

  • Tri-o-tolyl phosphate (TOTP) : Methyl group at the ortho position.
  • Tri-p-tolyl phosphate (TPTP) : Methyl group at the para position.
Property TMTP TOTP TPTP
Collision Cross-Section (CCS, [M + H]<sup>+</sup>) 188.6 Ų 182.4 Ų 190.0 Ų
Estrogen Receptor Binding Affinity Lower activity (TMCP: -10.05 kcal/mol) Higher activity (TOCP: -10.05 kcal/mol) Not reported
Neurotoxic Potential Negligible High (induces OPIDN) Not reported

Key Findings :

  • The ortho isomer (TOTP) exhibits significantly higher neurotoxicity and estrogenic activity compared to TMTP due to steric and electronic effects influencing metabolic activation .
  • CCS values from ion mobility spectrometry enable precise differentiation of isomers in environmental samples .
Metabolic Stability and Pathways

Comparatively, triphenyl phosphate (TPhP) undergoes extensive phase I/II metabolism, producing dihydroxylated and glucuronidated metabolites (e.g., TPhP+192, TPhP+95) .

Compound Metabolic Stability (HLM) Major Metabolites
TMTP High (slow degradation) TMTP+16, TMTP+30
TPhP Moderate TPhP+192, TPhP+95
TDCIPP Low (rapid degradation) TDClPP−110, −18

Key Findings :

  • TMTP’s metabolic stability reduces its acute toxicity but increases environmental persistence compared to chlorinated OPFRs like tris(1,3-dichloropropyl) phosphate (TDClPP) , which degrades rapidly via dehalogenation .
Environmental Occurrence and Ecological Risk

TMTP is predominant in aryl-OPE-contaminated environments (e.g., Ogun River, Nigeria), whereas chlorinated OPFRs dominate in industrial regions .

Compound Median Concentration (ng/g dw) Ecological Risk Quotient (RQ)
TMTP 174–378 0.022–0.18 (Moderate)
TDClPP 5.33–5.37 (High) High
TBOEP 126–337 0.097–0.16 (Moderate)

Key Findings :

  • TMTP’s moderate RQ reflects lower bioaccumulation than TDClPP, which poses high risk due to persistent metabolites .
  • Chlorinated OPFRs (e.g., TCEP, TDClPP) dominate in airborne particulate matter from e-waste recycling plants, whereas TMTP is more prevalent in water systems .
Analytical Challenges

Quantification of TMTP and its isomers is complicated by methodological inconsistencies. Studies report poor accuracy for TMTP compared to other OPFRs due to co-elution and matrix interference .

Biological Activity

Tri-m-tolyl phosphate (TMP), a member of the organophosphate family, is primarily used as a flame retardant and plasticizer. Its chemical structure consists of three m-cresyl groups esterified to phosphoric acid, giving it unique properties that warrant investigation into its biological activity. This article explores the biological effects, toxicity, and potential health implications associated with TMP, drawing on diverse research findings.

  • Chemical Formula : C21_{21}H21_{21}O4_4P
  • Molecular Weight : 368.36 g/mol
  • CAS Number : 563-04-2
  • Physical State : Slightly yellow to colorless liquid
  • Solubility : Insoluble in water; slightly soluble in methanol and chloroform

Toxicological Studies

  • Acute Toxicity :
    • In animal studies, TMP has demonstrated low acute toxicity. The oral LD50 in Wistar-derived rats was found to be greater than 20,000 mg/kg body weight, indicating minimal immediate risk upon ingestion . Dermal exposure studies in rabbits also reported an LD50 greater than 2000 mg/kg body weight .
  • Chronic Toxicity :
    • A 13-week study involving Fischer 344/N rats showed multifocal neuronal degradation and degeneration of sciatic nerves at higher doses (200 mg/kg and above), suggesting potential neurotoxic effects . However, no mortalities were recorded during this period.
  • Reproductive Toxicity :
    • Research indicates that TMP may affect reproductive health. In a study assessing various organophosphates, exposure to TMP resulted in alterations in reproductive organ weights and sperm quality at lower doses than those affecting other physiological parameters .

Immunotoxicity

Studies have indicated that TMP can suppress lymphocyte proliferation, which may have implications for immune function. A specific study noted a nondose-related suppression after prolonged exposure (8 to 13 weeks), although it did not affect body or organ weights significantly .

The biological activity of TMP is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Organophosphates like TMP can lead to an accumulation of acetylcholine at synapses, potentially resulting in overstimulation of the nervous system. However, the extent of AChE inhibition varies among different organophosphate compounds .

Case Study 1: Neurotoxicity in Animal Models

In a controlled study involving rats exposed to varying doses of TMP, significant neurological impairments were observed at doses exceeding 200 mg/kg/day. Neuropathological examinations revealed axonal degeneration and myelin sheath damage, underscoring the compound's neurotoxic potential .

Case Study 2: Reproductive Health Implications

A cohort study investigating the effects of organophosphate exposure on male reproductive health found that individuals with higher levels of urinary metabolites of TMP exhibited reduced sperm motility and concentration. This suggests a correlation between TMP exposure and adverse reproductive outcomes .

Summary Table of Biological Activities

Biological Activity Findings Reference
Acute ToxicityLD50 > 20,000 mg/kg (oral)
Chronic ToxicityNeurological damage at doses >200 mg/kg
Reproductive ToxicityAltered sperm quality at lower doses
ImmunotoxicitySuppression of lymphocyte proliferation

Q & A

Q. What are the key physicochemical properties of Tri-m-tolyl phosphate (TCP) relevant to polymer and material science research?

this compound (CAS RN: 563-04-2) is a solvent with a boiling point of 275°C (at 17 mm Hg) and a density of 1.16 g/cm³ . Its high boiling point and compatibility with polymers like polystyrene make it suitable for studying viscoelastic behavior in polymer solutions. Researchers should note its role in reducing intermolecular interactions in polymer matrices, which accelerates segmental α-relaxation and broadens the glass-rubber transition zone in solutions .

Q. What standard analytical methods are recommended for quantifying this compound in environmental or biological matrices?

Due to challenges in organophosphate ester (OPE) analyses, high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is recommended, using isotope-labeled internal standards to improve accuracy . Researchers must validate methods via inter-laboratory comparisons, as studies show significant variability in this compound quantification across labs . ISO 17025-certified protocols (e.g., solvent selection, extraction efficiency testing) should be prioritized to ensure reproducibility .

Advanced Research Questions

Q. How does this compound concentration influence the viscoelastic properties of polymer solutions, and what experimental approaches are used to analyze these effects?

At concentrations ≥25% polymer, TCP solutions exhibit dual maxima in retardation spectra, reflecting distinct α-relaxation and sub-Rouse modes . Creep compliance and dynamic mechanical analysis (DMA) are critical for measuring terminal relaxation times and rubbery plateau compliance. Time-temperature superposition principles apply for concentrated solutions, but researchers must account for solvent-polymer interactions that shift retardation spectra non-linearly with concentration .

Q. What are the primary sources of error in chromatographic quantification of this compound, and how can these be mitigated?

Key errors include matrix interference in environmental samples and incomplete extraction due to TCP’s high hydrophobicity. Solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., silylation) improve recovery rates . Method optimization should include spike-and-recovery experiments and cross-validation with spectroscopic techniques (e.g., UV-Vis for phosphate content) .

Q. How can researchers reconcile discrepancies in retardation spectra data for TCP-plasticized polymer systems?

Discrepancies often arise from solvent-induced variations in polymer-solvent interactions. Systematic studies using narrow molecular-weight-distribution polymers and controlled solvent evaporation rates are essential. Statistical analysis (e.g., LINEST function in Excel) of retardation time distributions can identify outliers and validate superposition models .

Q. What methodological considerations are critical when studying TCP’s role in polymer gel formation?

TCP’s use in mixed solvents (e.g., with carbon disulfide) requires precise control of solvent ratios to balance gelation kinetics and viscoelastic response . Researchers should monitor ageing effects via time-dependent creep-recovery tests and account for hysteresis between gel melting and reformation temperatures. Dynamic mechanical analysis (DMA) at varying frequencies provides insights into gel network stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.